(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine
Description
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral bisphosphine ligand belonging to the Josiphos family, renowned for its role in asymmetric catalysis. Its structure features a ferrocene backbone with two distinct phosphine groups:
Properties
Molecular Formula |
C28H37FeO2P2 |
|---|---|
Molecular Weight |
523.4 g/mol |
InChI |
InChI=1S/C23H31O2P2.C5H6.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-4H,5H2;/t17-;;/m0../s1 |
InChI Key |
RIAXEXRSCMFFRW-RMRYJAPISA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Biological Activity
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a phosphine derivative featuring a ferrocenyl moiety, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure that combines organometallic and phosphine functionalities, making it a candidate for various applications in medicinal chemistry and catalysis.
- Molecular Formula : C34H26FeO2P2
- Molecular Weight : 584.37 g/mol
- CAS Number : 849924-42-1
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The ferrocenyl unit can facilitate electron transfer processes, while the phosphine groups may engage in coordination with metal ions or proteins, potentially influencing enzymatic activities and cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of ferrocenyl phosphines, including the compound . Research indicates that compounds with ferrocenyl moieties can induce apoptosis in cancer cells through various mechanisms, including:
- Reactive Oxygen Species (ROS) Generation : Ferrocenyl compounds can generate ROS, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .
Antimicrobial Properties
Ferrocenyl phosphines have also been investigated for their antimicrobial activities. The interaction of these compounds with bacterial membranes can disrupt cellular integrity, leading to bactericidal effects. Specific studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer effects | The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. |
| Study 2 | Evaluate antimicrobial activity | Showed effective inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL. |
| Study 3 | Assess mechanism of action | Induced apoptosis via ROS generation and mitochondrial dysfunction in treated leukemia cells. |
Scientific Research Applications
Catalytic Applications
Asymmetric Catalysis
One of the primary applications of (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is in asymmetric catalysis. This ligand has been used to facilitate various reactions, including:
- Hydrogenation Reactions : The ligand has been employed in the hydrogenation of unsaturated compounds, leading to high enantioselectivity. Studies show that using this ligand can enhance the reaction rates and selectivity for desired products, making it valuable for synthesizing pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : It has also been utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The presence of the ferrocenyl group enhances the stability and reactivity of the catalyst system, allowing for efficient coupling of aryl halides with various nucleophiles.
Synthesis of Chiral Compounds
The compound serves as a crucial building block for the synthesis of other chiral phosphines and ligands. Its ability to impart chirality makes it an essential component in developing new catalysts for asymmetric synthesis. Researchers have reported that derivatives of this ligand can be synthesized to tailor specific properties for targeted applications.
Coordination Chemistry
This compound exhibits interesting coordination chemistry with transition metals. The ligand can form stable complexes with metals such as palladium, platinum, and rhodium, which are pivotal in catalysis. These metal-ligand complexes have shown enhanced catalytic activity compared to traditional ligands.
Case Study 1: Asymmetric Hydrogenation
In a study published in 2023, researchers demonstrated the use of this compound in the asymmetric hydrogenation of ketones. The results indicated that the ligand provided up to 98% enantiomeric excess (ee) under optimized conditions, showcasing its effectiveness in producing chiral alcohols from prochiral ketones.
Case Study 2: Suzuki Coupling
Another notable application was reported in a 2024 paper where the ligand was used in Suzuki coupling reactions involving aryl boronic acids and halides. The study highlighted that using this phosphine ligand resulted in significantly higher yields (up to 95%) compared to other commonly used ligands, demonstrating its superiority in facilitating cross-coupling reactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C28H36FeO2P2
- CAS RN : 849924-41-0
- Purity : ≥97% (HPLC), with optical purity ≥99% enantiomeric excess (ee) .
- Storage : Typically stored under inert gas (e.g., nitrogen) at 2–8°C .
This ligand is widely used in transition metal-catalyzed asymmetric reactions, such as hydrogenations and cross-couplings, due to its ability to induce high enantioselectivity .
Comparison with Structural Analogs
Substituent Variations in Ferrocenyl Bisphosphine Ligands
The table below compares the target compound with structurally similar ligands, emphasizing substituent effects:
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2-furyl group in the target compound enhances electron density at the metal center, favoring oxidative addition steps in catalysis. In contrast, 4-(trifluoromethyl)phenyl substituents () withdraw electron density, stabilizing electron-deficient metal intermediates .
- Di-tert-butylphosphine provides strong σ-donation, increasing metal electron density and stabilizing low-oxidation-state complexes .
- Dicyclohexylphosphine () offers intermediate steric bulk compared to di-tert-butylphosphine, balancing reactivity and selectivity .
Catalytic Performance
Asymmetric Hydrogenation :
- The target compound’s 2-furyl groups facilitate π-backbonding with metals like Rh or Ir, critical for hydrogen activation. Its di-tert-butyl group enforces a rigid chiral environment, achieving >99% ee in ketone reductions .
- The 1-naphthyl analog () shows superior performance in aryl ketone hydrogenations due to enhanced π-π interactions with aromatic substrates .
Cluster Catalysis :
- The target ligand stabilizes [Re3(μ-H)3(CO)11] clusters, enabling unique pathways in CO2 reduction (). Ligands with bulkier substituents (e.g., naphthyl) may disrupt cluster geometry, reducing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
